4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride
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Overview
Description
4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride is a compound that features a triazole ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,4-triazole with (2R)-pyrrolidine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as methanol or ethanol, under reflux conditions to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced triazole derivatives.
Scientific Research Applications
4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.
Uniqueness
4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride is unique due to the combination of the triazole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMYZFXRANOOF-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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